molecular formula C10H13NO2 B14599645 2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol

2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol

Cat. No.: B14599645
M. Wt: 179.22 g/mol
InChI Key: JBTSJPMTROFANI-PKNBQFBNSA-N
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Description

2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol is an organic compound with a complex structure that includes both phenolic and imine functional groups

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol

InChI

InChI=1S/C10H13NO2/c1-3-9(11-13)8-5-4-7(2)6-10(8)12/h4-6,12-13H,3H2,1-2H3/b11-9+

InChI Key

JBTSJPMTROFANI-PKNBQFBNSA-N

Isomeric SMILES

CC/C(=N\O)/C1=C(C=C(C=C1)C)O

Canonical SMILES

CCC(=NO)C1=C(C=C(C=C1)C)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol can be achieved through several synthetic routes. One common method involves the reaction of 5-methylphenol with ethyl isocyanate under controlled conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Scientific Research Applications

2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol involves its interaction with specific molecular targets. The phenolic group can act as an antioxidant by scavenging free radicals, while the imine group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol can be compared to other phenolic and imine-containing compounds. Similar compounds include:

    2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-4-methylphenol: Differing by the position of the methyl group, this compound may exhibit slightly different chemical and biological properties.

    2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-ethylphenol: With an additional ethyl group, this compound may have altered solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

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